OC(C1=CC(C(F)(F)F)=CC(N+=O)=C1Cl)=O
.
The provided abstracts highlight a key chemical reaction involving 2-chloro-3-nitro-5-(trifluoromethyl)benzamide: its utilization in the synthesis of 8-nitro-1,3-benzothiazin-4-ones. [, ] This reaction likely involves the formation of a new heterocyclic ring incorporating the amide group of the benzamide. Additionally, a side reaction has been reported where 2-chloro-3-nitro-5-(trifluoromethyl)benzamide reacts with piperidine to form methanone. []
The primary application of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide identified in the provided abstracts is its use as a synthetic precursor for 8-nitro-1,3-benzothiazin-4-ones. [, ] These benzothiazinone derivatives are considered promising candidates for the development of new antituberculosis drugs. [, ]
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4